molecular formula C24H25FN6O2 B2676744 2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843632-28-0

2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2676744
CAS No.: 843632-28-0
M. Wt: 448.502
InChI Key: DZMHXMQWKNFNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused heterocyclic core with substitutions at the 1-, 2-, and 3-positions. Key structural features include:

  • 2-position: An amino group, which may enhance binding interactions with biological targets.

The molecular formula is inferred as C25H25FN6O2 (monoisotopic mass ≈ 476.5 g/mol). Pyrroloquinoxaline derivatives are often explored for kinase inhibition, anticancer, or antiviral activities due to their ability to interact with ATP-binding pockets .

Properties

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O2/c25-17-7-5-16(6-8-17)15-27-24(32)20-21-23(29-19-4-2-1-3-18(19)28-21)31(22(20)26)10-9-30-11-13-33-14-12-30/h1-8H,9-15,26H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMHXMQWKNFNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrroloquinoxaline that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN5O2C_{20}H_{22}FN_{5}O_{2} with a molecular weight of 373.42 g/mol. The structure features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have indicated that compounds similar to pyrroloquinoxalines exhibit antiviral properties. For instance, related compounds have been shown to act as capsid assembly modulators against the Hepatitis B virus (HBV), suggesting that the pyrroloquinoxaline framework may enhance antiviral efficacy through similar mechanisms .

Sirtuin Activation

Another area of interest is the activation of sirtuins, particularly Sirt6. Compounds based on the pyrroloquinoxaline structure have demonstrated the ability to activate Sirt6, leading to potential applications in treating metabolic disorders and cancer. In vitro studies showed that these compounds could significantly repress proinflammatory cytokine production and suppress tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrroloquinoxaline core can significantly impact biological activity:

  • Amino Substituents : The presence of amino groups at specific positions enhances binding affinity and biological activity.
  • Fluorine Substitution : The introduction of fluorine atoms has been associated with improved pharmacokinetic properties and increased potency against various targets.
  • Morpholino Group : The morpholinoethyl substituent contributes to solubility and may enhance interaction with biological targets.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of pyrroloquinoxaline derivatives against HBV. Among them, a compound structurally related to this compound exhibited submicromolar EC50 values with low cytotoxicity in human hepatocytes. This suggests a promising therapeutic window for further development .

Case Study 2: Cancer Treatment

In another investigation, derivatives were tested for their ability to activate Sirt6 in human hepatocellular carcinoma cells. The lead compound demonstrated an EC50 of 5.3 µM and displayed significant antiproliferative effects across various cancer cell lines, indicating potential as an anticancer agent .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline can inhibit cancer cell proliferation effectively. Notable studies have demonstrated that certain derivatives can achieve IC50 values in the low micromolar range against various cancer cell lines. For instance:

  • Study Findings : A derivative showed significant cytotoxicity against human cancer cell lines with an IC50 of approximately 5 μM, indicating strong potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have been documented through various in vitro studies. It has shown efficacy against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives reported MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent.

Antioxidant Activity

Antioxidant assays utilizing the DPPH method reveal that certain derivatives possess significant radical scavenging activity:

  • DPPH Scavenging Rate Constant : One derivative displayed a rate constant for hydroxyl radical scavenging of 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1}, comparable to established antioxidants like Trolox.

Case Study 1: Synthesis and Evaluation of Derivatives

A recent study focused on synthesizing various pyrrolo[2,3-b]quinoxaline derivatives and evaluating their biological activities:

  • Synthesis Process : The synthesized compounds underwent testing for free radical scavenging and cancer cell growth inhibition.
  • Results : The most promising candidates exhibited both antioxidant and anticancer activities, suggesting their potential therapeutic applications.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another study investigated the structure-activity relationships of various derivatives:

  • Findings : Modifications to the functional groups significantly influenced the biological activity, with certain substitutions enhancing anticancer and antimicrobial properties.

Summary of Biological Activities

Activity TypeCompoundAssay MethodResult
AnticancerPyrrolo Derivative 1MTT AssayIC50 = 5 μM
AntimicrobialPyrrolo Derivative 2MIC TestMIC = 0.25 μg/mL
AntioxidantPyrrolo Derivative 3DPPH ScavengingRate Constant = 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1}

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key analogues and their structural differences:

Compound Name 1-Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Inferences
Target Compound 2-morpholinoethyl 4-fluorobenzyl C25H25FN6O2 ~476.5 Balanced lipophilicity; morpholino group enhances solubility.
2-amino-N-(4-fluorobenzyl)-1-(3-morpholinopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-morpholinopropyl 4-fluorobenzyl C26H27FN6O2 ~493.5 Longer alkyl chain may reduce metabolic stability but increase membrane permeability.
2-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-fluorobenzyl 2-methoxybenzyl C26H22FN5O2 455.49 Methoxy group increases polarity; lower molecular weight suggests reduced steric hindrance.
2-amino-N-(3-ethoxypropyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-methoxybenzyl 3-ethoxypropyl C24H27N5O3 433.5 Ethoxy group may improve metabolic stability; methoxy substitution modulates electronic effects.
2-amino-1-(2,5-dimethoxyphenyl)-N-(2-morpholinylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2,5-dimethoxyphenyl 2-morpholinylethyl C25H28N6O4 476.53 Dimethoxy groups enhance lipophilicity and π-π interactions; higher oxygen content may reduce blood-brain barrier penetration.
2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-fluorophenyl Propyl - - Fluorine at the ortho position may sterically hinder binding; propyl group offers flexibility but lower hydrogen-bonding capacity.

Key Findings from Comparative Analysis

Substituent Effects on Solubility: Morpholino-containing derivatives (target compound, ) exhibit higher solubility in aqueous media due to the polar morpholine ring. Methoxy or ethoxy groups (e.g., ) introduce moderate polarity but may reduce passive diffusion across membranes.

Impact of Fluorine Substitution: The 4-fluorobenzyl group in the target compound and enhances binding to hydrophobic pockets while maintaining moderate metabolic stability.

Chain Length and Bioavailability: A 3-morpholinopropyl chain () increases molecular weight and may prolong half-life but could reduce oral bioavailability due to larger size. Shorter chains (e.g., 2-morpholinoethyl in the target compound) balance steric effects and solubility.

Ethoxypropyl groups () may shield the carboxamide from enzymatic degradation.

Q & A

Q. Q1: What are the recommended multi-step synthetic routes for synthesizing 2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves:

Core Formation : Condensation of quinoxaline precursors with pyrrole derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

Substituent Introduction : Sequential alkylation (e.g., 4-fluorobenzyl and morpholinoethyl groups) using nucleophilic substitution or Buchwald-Hartwig coupling .

Carboxamide Functionalization : Activation of the carboxylate intermediate with EDCl/HOBt followed by coupling with 4-fluorobenzylamine .
Optimization Tips :

  • Use Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity .
  • Monitor reaction progress via HPLC or LC-MS to isolate intermediates and minimize side products .

Basic Research: Analytical Techniques for Structural Validation

Q. Q2: Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and morpholinoethyl moiety (δ ~3.5–3.7 ppm for N-CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z ~520–530 (exact mass depends on isotopic composition) .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% recommended for biological assays) .

Advanced Research: Biological Target Identification

Q. Q3: How can researchers systematically identify potential biological targets (e.g., kinases) for this pyrroloquinoxaline derivative?

Methodological Answer:

Computational Screening : Perform molecular docking using software like AutoDock Vina to predict binding affinities for kinase domains (e.g., FGFR1 or EGFR) .

Kinase Profiling Assays : Use in vitro kinase inhibition panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ values .

Cellular Validation : Test compound effects on cancer cell lines (e.g., A549 or HeLa) via MTT assays and correlate with kinase inhibition .
Key Finding : Structural analogs show FGFR inhibition (IC₅₀ ~50–100 nM), suggesting similar targets for this compound .

Advanced Research: Resolving Contradictory Activity Data

Q. Q4: How should researchers address discrepancies in reported IC₅₀ values across different studies for pyrroloquinoxaline derivatives?

Methodological Answer:

Standardize Assay Conditions : Control variables like ATP concentration (e.g., 10 μM vs. 100 μM) and incubation time .

Validate Target Engagement : Use cellular thermal shift assays (CETSA) to confirm direct target binding .

Compare Structural Analogs : Cross-reference activity data for compounds with similar substituents (e.g., fluorobenzyl vs. dichlorophenyl groups) .

Advanced Research: Computational Modeling for SAR Optimization

Q. Q5: What computational strategies can guide structure-activity relationship (SAR) optimization of this compound for enhanced selectivity?

Methodological Answer:

Molecular Dynamics Simulations : Analyze binding stability of the morpholinoethyl group in kinase active sites (e.g., using GROMACS) .

Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing fluorobenzyl with pyridinyl) .

ADMET Prediction : Use tools like SwissADME to optimize logP (target ~2–3) and reduce CYP450 inhibition .

Advanced Research: In Vivo vs. In Vitro Discrepancies

Q. Q6: How can researchers reconcile poor in vivo efficacy despite strong in vitro activity for this compound?

Methodological Answer:

Pharmacokinetic Profiling : Measure plasma half-life (e.g., in rodents) and identify metabolic hotspots via LC-MS/MS .

Prodrug Design : Modify the carboxamide group to improve solubility (e.g., ester prodrugs hydrolyzed in vivo) .

Tissue Distribution Studies : Use radiolabeled compound (e.g., ¹⁴C) to assess tumor penetration .

Advanced Research: Reaction Optimization Using Flow Chemistry

Q. Q7: What flow chemistry techniques can improve the scalability and yield of the synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Optimize exothermic steps (e.g., alkylation) in microreactors to reduce side reactions .
  • In-Line Analytics : Integrate FTIR or UV sensors for real-time monitoring of intermediates .
  • Catalyst Recycling : Immobilize Pd catalysts on silica supports for repeated use in coupling reactions .

Advanced Research: Toxicity Profiling

Q. Q8: What methodologies are recommended for evaluating off-target toxicity of this compound?

Methodological Answer:

hERG Inhibition Assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 μM preferred) .

Genotoxicity Screening : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .

Cytokine Profiling : ELISA-based detection of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in primary immune cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.